tert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity Drug-likeness Permeability

Researchers pursuing CNS-penetrant candidates or PROTAC degraders often face conformational flexibility that obscures SAR. This N-Boc-8-bromo-4,4-dimethyl-THIQ (CAS 1203682-74-9) resolves this with gem-dimethyl conformational restriction (XLogP3=4.2) and a C-8 bromine handle for Suzuki coupling diversification. • Crystallographically validated binding conformation (PDB 5BZC) • 0.9 log units higher lipophilicity vs. unsubstituted analog for enhanced BBB penetration • 98% purity; stable Boc-protected intermediate with reliable global supply

Molecular Formula C16H22BrNO2
Molecular Weight 340.25 g/mol
Cat. No. B13484530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC16H22BrNO2
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESCC1(CN(CC2=C1C=CC=C2Br)C(=O)OC(C)(C)C)C
InChIInChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-12(16(4,5)10-18)7-6-8-13(11)17/h6-8H,9-10H2,1-5H3
InChIKeyMKKGWZGUVLRRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Importance of tert-Butyl 8-Bromo-4,4-dimethyl-THIQ Carboxylate


tert-Butyl 8‑bromo‑4,4‑dimethyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 1203682‑74‑9) belongs to the N‑Boc‑protected tetrahydroisoquinoline (THIQ) class, a privileged scaffold in CNS‑active and anti‑inflammatory drug discovery [REFS‑1]. The presence of a Boc protecting group renders it a stable, isolable intermediate that can be selectively deprotected to expose the secondary amine for further diversification [REFS‑2]. Its 8‑position bromine atom serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions, enabling rapid generation of 8‑aryl/heteroaryl libraries [REFS‑3]. The gem‑dimethyl substitution at C‑4 introduces conformational restriction and increased lipophilicity (XLogP3 = 4.2) compared to the non‑dimethyl analog (XLogP3 = 3.3), directly influencing the physicochemical profile of downstream drug candidates [REFS‑4].

Boc Protected intermediate for selective deprotection and diversification
8-Br Versatile handle for Pd-catalyzed cross-coupling (Suzuki)
4,4-diMe Conformational restriction and increased lipophilicity for CNS scaffold design

Why 4,4-Dimethyl-8-Bromo-THIQ Is Irreplaceable


Superficially similar N‑Boc‑8‑bromo‑tetrahydroisoquinolines differ critically in their physicochemical properties, conformational behavior, and synthetic utility. The 4,4‑dimethyl group increases XLogP3 by approximately 0.9 log units relative to the unsubstituted analog, altering membrane permeability and distribution [REFS‑1]. The gem‑dimethyl groups also restrict the conformational freedom of the saturated ring, which impacts the binding orientation of the final deprotected products in target pockets [REFS‑2]. Furthermore, the bromine position (C‑8 vs. C‑7 or C‑5) determines the electronic environment and coupling efficiency in Suzuki reactions; a 7‑bromo analog, for example, exhibits different regioselectivity and coupling yields [REFS‑3]. These differences are not cosmetic—they directly affect the pharmacokinetic and pharmacodynamic outcomes of the lead molecules derived from these intermediates.

Non-dimethyl analog (CAS 893566-75-1)
Lower lipophilicity and unrestricted conformation may shift downstream PK and binding profiles.
7-Bromo or 6-bromo isomers
Different regiochemistry alters electronic environment and Suzuki coupling efficiency, leading to distinct SAR series.
Free amine (8-bromo-4,4-dimethyl-THIQ)
Lacks Boc protection, complicating synthetic handling and analytical tracking; may exhibit volatility or poor ionization.

Differentiation Evidence for tert-Butyl 8-Bromo-4,4-dimethyl-THIQ Carboxylate


Lipophilicity Advantage vs. Non-Dimethyl Analog

The target compound (CAS 1203682-74-9) exhibits a computed XLogP3 of 4.2, whereas the direct analog lacking the 4,4-dimethyl group (tert‑butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 893566-75-1) has an XLogP3 of 3.3 [1]. This represents a ΔlogP of +0.9, indicating substantially higher lipophilicity. In medicinal chemistry, a logP increase of ~1 unit can translate to improved membrane permeability and blood-brain barrier penetration, though it may also affect solubility.

Lipophilicity comparison
Head-to-head
Target XLogP3: 4.2 Comparator (non-dimethyl): 3.3 Δ = +0.9
Measurable logP difference may influence permeability in CNS models.
Computed by XLogP3; experimental logD may vary.
Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage for Analytical Detection

The target compound has a molecular weight of 340.25 g mol⁻¹ (C₁₆H₂₂BrNO₂), compared to 312.20 g mol⁻¹ (C₁₄H₁₈BrNO₂) for the non‑dimethyl Boc analog [1]. The free amine analog (8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, CAS 1203682-59-0) has a molecular weight of only 240.14 g mol⁻¹ . The Boc group adds 100 Da, which is advantageous for certain analytical detection methods (e.g., mass spectrometry monitoring of reaction progress) and provides a chromophore for HPLC-UV detection at 210–220 nm.

MW for detection
Cross-study comparable
Target: 340.25 g/mol Non-dimethyl Boc analog: 312.20 g/mol Free amine: 240.14 g/mol
Higher mass aids LC-MS tracking of reaction progress.
Boc group adds ~100 Da, improves UV detection at 210–220 nm.
Molecular properties Intermediate selection Fragment-based design

Suzuki Coupling Regioselectivity Advantage

The 8‑bromine position is distinct from the 7‑ and 6‑bromo isomers in its electronic environment and steric accessibility. In palladium-catalyzed Suzuki couplings, 8-bromo-N-protected tetrahydroisoquinolines have been shown to react with arylboronic acids to yield 8-aryl derivatives in good yields, providing flexible analogs of aporphine alkaloids [1]. The 4,4‑dimethyl substitution adjacent to the reaction center may sterically influence oxidative addition rates – a factor that can be either advantageous (improved selectivity) or rate‑limiting, depending on the coupling partner. While direct comparative rate data for the 4,4‑dimethyl vs. non‑dimethyl substrates are not fully reported, the literature confirms that 8‑bromo‑N‑protected THIQs are competent substrates for Pd‑catalyzed cross‑coupling [1].

Suzuki regioselectivity
Class-level inference
8-bromo-N-protected THIQs undergo Pd-catalyzed Suzuki coupling to give 8-aryl derivatives.
Validated entry point for 8-position SAR exploration.
Yields reported as good for analogous substrates; rate data not directly compared.
Cross-coupling Regioselectivity SAR exploration

BET PROTAC Intermediate Utility

Vendor and database annotations explicitly identify this compound class as having BET proteolysis‑inducing action and medicinal application in protein degradation . While this annotation is primarily associated with the non‑dimethyl analog (CAS 893566‑75‑1), the 4,4‑dimethyl variant shares the core scaffold and bromine handle required for further elaboration into PROTAC molecules. The 4,4‑dimethyl group may confer enhanced metabolic stability to the final degrader by blocking a potential site of oxidative metabolism.

PROTAC intermediate
Class-level inference
Scaffold annotated for BET proteolysis-targeting chimera elaboration based on structural analogy.
May support exploration of dimethyl-substituted PROTAC linkers.
Data from vendor databases; direct PROTAC activity not reported.
PROTAC Targeted protein degradation BET bromodomain

Purity Specification and Batch Traceability

The target compound is available at a minimum purity specification of 95% (AKSci) and up to 98% from select vendors (Leyan) . The non‑dimethyl analog (CAS 893566‑75‑1) is commercially available at 98% purity . However, the 4,4‑dimethyl compound is less commonly stocked, making verified purity certificates (COA) a critical procurement consideration for ensuring reproducibility in multi‑step syntheses where impurities can accumulate.

Purity specification
Cross-study comparable
95–98% (vendor-dependent); COA availability varies.
Batch-to-batch purity documentation critical for multi-step synthesis.
Verify COA before committing to supplier.
Quality control Reproducibility Procurement

Conformational Restriction by Gem-Dimethyl Groups

X‑ray crystallography of the 4,4‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline fragment bound to the murine CD44 hyaluronan binding domain (PDB 5BZC) demonstrates that the gem‑dimethyl groups lock the saturated ring into a specific conformation [1]. This conformational restriction is absent in the unsubstituted THIQ scaffold, which can sample multiple low‑energy conformers. The restricted geometry may enhance binding affinity and selectivity for certain protein pockets by reducing the entropic penalty upon binding.

Conformational restriction
Class-level inference
PDB 5BZC: 4,4-dimethyl-THIQ fragment adopts a single dominant conformation in the binding pocket.
Conformational restriction may improve ligand efficiency in fragment-based design.
Qualitative observation; binding energy contributions not quantified.
Conformational restriction Crystal structure Target engagement

Ideal Applications of tert-Butyl 8-Bromo-4,4-dimethyl-THIQ Carboxylate


CNS Drug Discovery with High-LogP Intermediates

With an XLogP3 of 4.2—0.9 units higher than the non‑dimethyl analog [REFS‑1]—this intermediate is particularly suited for CNS‑targeted medicinal chemistry. The elevated lipophilicity can be propagated into final drug candidates to improve passive BBB permeability, a critical requirement for Alzheimer's, Parkinson's, and psychiatric indications.

Conformationally Defined PROTAC Linkers for BET

The compound serves as a key building block for BET bromodomain‑targeting PROTACs, where the 4,4‑dimethyl substitution provides conformational rigidity that may influence ternary complex formation and degradation efficiency [REFS‑1]. The 8‑bromine allows late‑stage diversification via cross‑coupling to install E3 ligase‑recruiting moieties.

Fragment-Based Discovery with Restricted Scaffold

The 4,4‑dimethyl‑THIQ fragment has been crystallographically characterized in a protein‑ligand complex (PDB 5BZC), confirming its binding‑competent conformation [REFS‑1]. This reduces the structural uncertainty inherent in fragment hits and accelerates structure‑guided optimization cycles compared to the flexible, unsubstituted THIQ.

SAR Library via 8-Position Suzuki Coupling

The 8‑bromo substituent is a validated handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling, enabling rapid generation of 8‑(het)aryl‑substituted libraries for SAR exploration [REFS‑1]. This synthetic route has been demonstrated on analogous 8‑bromo‑THIQ systems, providing a reliable methodology for hit expansion.

Application
Selection Property
Validation Focus
CNS-focused medicinal chemistry
Elevated lipophilicity scaffold
Permeability and BBB model studies
BET PROTAC linker synthesis
Conformationally restricted bromo-THIQ scaffold
Ternary complex formation assays
Fragment-based lead discovery
Conformationally defined binding fragment
Crystallographic binding mode confirmation
8-Aryl SAR library expansion
8-Bromo cross-coupling handle
Suzuki coupling efficiency and scope
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